molecular formula C11H18N2O4 B13728506 (3-Nitrocyclohex-3-enyl)-carbamic acid tert-butyl ester

(3-Nitrocyclohex-3-enyl)-carbamic acid tert-butyl ester

Cat. No.: B13728506
M. Wt: 242.27 g/mol
InChI Key: OHYSREHOMMNYPQ-UHFFFAOYSA-N
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Description

(3-Nitrocyclohex-3-enyl)-carbamic acid tert-butyl ester: is an organic compound that features a nitro group attached to a cyclohexene ring, with a carbamic acid tert-butyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of iron (III) nitrate nonahydrate as a NO2 radical source in radical-mediated nitration reactions . The nitration is followed by the reaction with tert-butyl carbamate under suitable conditions to form the desired ester.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and sustainability. For example, the direct introduction of the tert-butoxycarbonyl group into various organic compounds using flow microreactor systems has been developed . This method is more efficient and versatile compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

(3-Nitrocyclohex-3-enyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas with a palladium catalyst (Pd/C) or iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of nitro alcohols or nitro ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted carbamates or esters.

Scientific Research Applications

(3-Nitrocyclohex-3-enyl)-carbamic acid tert-butyl ester has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Nitrocyclohex-3-enyl)-carbamic acid tert-butyl ester involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis or substitution reactions. These interactions can modulate various biochemical pathways and molecular targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-3-enyl-carbamic acid tert-butyl ester: Lacks the nitro group, making it less reactive in redox reactions.

    Nitrocyclohexane: Contains a nitro group but lacks the ester functionality, limiting its versatility in chemical reactions.

    tert-Butyl carbamate: Contains the ester functionality but lacks the cyclohexene and nitro groups, reducing its structural complexity.

Uniqueness

(3-Nitrocyclohex-3-enyl)-carbamic acid tert-butyl ester is unique due to the combination of its nitro, cyclohexene, and ester functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C11H18N2O4

Molecular Weight

242.27 g/mol

IUPAC Name

tert-butyl N-(3-nitrocyclohex-3-en-1-yl)carbamate

InChI

InChI=1S/C11H18N2O4/c1-11(2,3)17-10(14)12-8-5-4-6-9(7-8)13(15)16/h6,8H,4-5,7H2,1-3H3,(H,12,14)

InChI Key

OHYSREHOMMNYPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC=C(C1)[N+](=O)[O-]

Origin of Product

United States

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